1-(Ethoxycarbonyl)piperidine-2-carboxylic acid
Overview
Description
1-(Ethoxycarbonyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both an ethoxycarbonyl group and a carboxylic acid group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The ethoxycarbonyl group can be reduced to yield different functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(Ethoxycarbonyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the functional groups present. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
- 1-(Methoxycarbonyl)-4-piperidinecarboxylic acid
- Ethyl 1-methyl-3-piperidinecarboxylate
- Ethyl 1-propyl-3-piperidinecarboxylate
Comparison: 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid is unique due to the presence of both an ethoxycarbonyl group and a carboxylic acid group on the piperidine ringIn contrast, similar compounds may have different substituents, leading to variations in their chemical behavior and uses .
Properties
IUPAC Name |
1-ethoxycarbonylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-14-9(13)10-6-4-3-5-7(10)8(11)12/h7H,2-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIINMEGWTDLIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564285 | |
Record name | 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130497-14-2 | |
Record name | 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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